

# An In-depth Technical Guide to Brofaromine Hydrochloride

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## Compound of Interest

Compound Name: Brofaromine hydrochloride

Cat. No.: B1667868

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## Introduction

**Brofaromine hydrochloride** (CAS Number: 63638-90-4) is a selective and reversible inhibitor of monoamine oxidase A (MAO-A), also exhibiting properties of serotonin reuptake inhibition.<sup>[1]</sup> Developed by Ciba-Geigy, it was investigated primarily for the treatment of depression and anxiety.<sup>[2]</sup> Although it showed promise in clinical trials, its development was discontinued before reaching the market. This guide provides a comprehensive overview of the technical data available for **Brofaromine hydrochloride**, focusing on its pharmacology, pharmacokinetics, and relevant experimental methodologies.

## Chemical and Physical Properties

Property	Value	Reference
CAS Number	63638-90-4	
Molecular Formula	C <sub>14</sub> H <sub>17</sub> BrClNO <sub>2</sub>	
Molecular Weight	346.65 g/mol	
IUPAC Name	4-(7-bromo-5-methoxy-1-benzofuran-2-yl)piperidine;hydrochloride	
Synonyms	CGP 11305 A	

## Pharmacology

### Mechanism of Action

Brofaromine's primary mechanism of action is the selective and reversible inhibition of monoamine oxidase A (MAO-A).<sup>[1]</sup> MAO-A is a key enzyme in the metabolism of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine. By inhibiting MAO-A, Brofaromine increases the synaptic availability of these neurotransmitters, which is believed to be the basis of its antidepressant and anxiolytic effects.

In addition to MAO-A inhibition, Brofaromine also functions as a serotonin reuptake inhibitor.<sup>[1]</sup> This dual action of enhancing serotonergic activity through two distinct mechanisms may contribute to its therapeutic efficacy.<sup>[1]</sup>

### Pharmacodynamics

Studies have shown that Brofaromine is a potent inhibitor of MAO-A. In vitro studies using cultured cortical cells demonstrated a concentration-dependent inhibition of MAO-A with an IC<sub>50</sub> value of approximately 0.2  $\mu$ M.<sup>[3]</sup> Unlike irreversible MAOIs, Brofaromine's inhibition is reversible, which is associated with a lower risk of hypertensive crisis, often referred to as the "cheese effect," a dangerous interaction with tyramine-rich foods.<sup>[4]</sup>

While it has an affinity for the serotonin transporter, specific K<sub>i</sub> or K<sub>d</sub> values are not consistently reported in the available literature. However, studies have demonstrated its effect on serotonin uptake. For instance, in a study with human volunteers, a clinically relevant dose of 150 mg/day of Brofaromine resulted in a 20-25% reduction in <sup>3</sup>H-paroxetine binding to platelet serotonin uptake sites, indicating a significant inhibition of serotonin transport.<sup>[5]</sup>

### Specificity

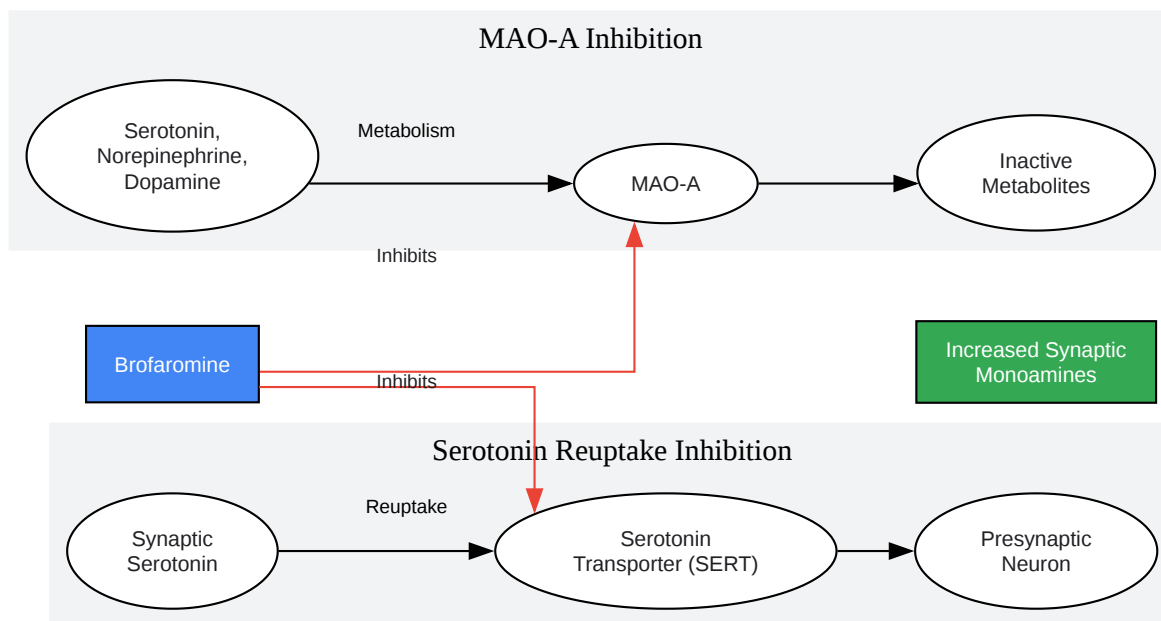
Radioligand binding assays have indicated that Brofaromine has weak or no significant interaction with a range of other receptors, including  $\alpha$ 1- and  $\alpha$ 2-adrenergic, 5-HT<sub>1</sub>, 5-HT<sub>2</sub>, 5-HT<sub>3</sub>, cholinergic, histamine H<sub>1</sub> and H<sub>2</sub>, mu-opiate, GABA<sub>A</sub>, benzodiazepine, adenosine, neurotensin, and substance P receptors.<sup>[6]</sup> This high specificity for MAO-A and the serotonin transporter contributes to its relatively favorable side-effect profile compared to older, less selective antidepressants.

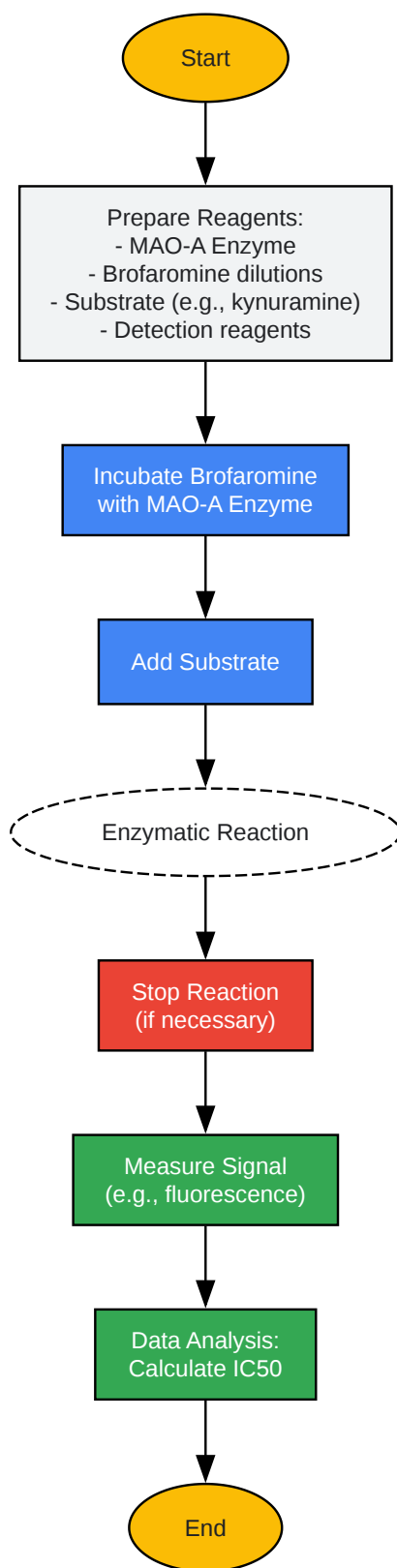
## Pharmacokinetics

Parameter	Value	Species	Notes	Reference
Protein Binding	98%	Human	High degree of binding to plasma proteins.	[7]
Elimination Half-life	9-14 hours	Human		[7]
Cmax	Not Specified	Human	Single oral dose in healthy volunteers.	
Tmax	Not Specified	Human	Single oral dose in healthy volunteers.	
Metabolism	Human	Primarily metabolized, with only about 2% of the dose excreted unchanged in the urine.		[4]

## Signaling Pathways and Experimental Workflows

### Brofaromine's Dual Mechanism of Action





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